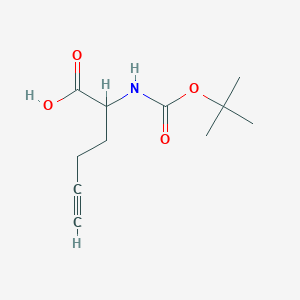

2-(Boc-amino)-5-hexynoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Boc-amino)-5-hexynoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. [Basic] What are the critical steps in synthesizing 2-(Boc-amino)-5-hexynoic acid, and how is the Boc protection confirmed?

Methodological Answer:

- Synthesis Steps :

- Acid Chloride Formation : Convert 5-hexynoic acid to hex-5-ynoyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions. Monitor completion via IR spectroscopy (disappearance of -OH stretch at ~3000 cm⁻¹ and appearance of νC=O at ~1800 cm⁻¹) .

- Amide Coupling : React the acid chloride with Boc-protected amine derivatives (e.g., Boc-ethylamine) in the presence of triethylamine (TEA) to form the Boc-protected intermediate. Optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) to minimize side reactions .

- Deprotection/Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm Boc protection via ¹H NMR (tert-butyl singlet at δ 1.4 ppm) and IR (Boc carbonyl stretch at ~1680–1700 cm⁻¹) .

Q. [Basic] Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify the alkyne proton (δ 1.9–2.1 ppm, triplet) and Boc tert-butyl group (δ 1.4 ppm).

- ¹³C NMR : Confirm the alkyne carbon (δ 70–85 ppm) and Boc carbonyl (δ 155–160 ppm) .

- Infrared Spectroscopy (IR) : Detect alkyne C≡C stretch (~2100–2260 cm⁻¹) and Boc carbonyl (1680–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = theoretical mass ± 1 Da) .

Q. [Advanced] How can competing esterification be suppressed during coupling of 5-hexynoic acid with Boc-protected amines?

Methodological Answer:

- Optimization Strategies :

- Coupling Agents : Use carbodiimides (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylic acid, favoring amide over ester formation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DCM) improve amine nucleophilicity and reduce ester side products.

- Temperature Control : Conduct reactions at 0–4°C to slow esterification kinetics. Monitor progress via TLC (Rf comparison against standards) .

Q. [Advanced] What strategies enable selective deprotection of the Boc group without degrading the alkyne moiety?

Methodological Answer:

- Acidic Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM, 1:4 v/v) for 30 minutes. The alkyne group remains intact under these conditions .

- Neutral Alternatives : Use photolabile protecting groups (e.g., NVOC) for light-triggered deprotection if acid sensitivity is a concern .

Q. [Application] How is this compound applied in click chemistry for bioconjugation?

Methodological Answer:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

- Probe Synthesis : Couple the alkyne to azide-functionalized biomolecules (e.g., peptides, sugars) using Cu(I) catalysts. Ensure Boc deprotection precedes conjugation to avoid copper-induced oxidation of the amine .

- Reaction Conditions : Use ascorbate to reduce Cu(II) to Cu(I) and TBTA ligand to stabilize the catalyst. Monitor conversion via HPLC .

Q. [Stability] What storage conditions preserve this compound integrity?

Methodological Answer:

- Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent moisture absorption and Boc hydrolysis .

- Solvent : Dissolve in anhydrous DCM or DMSO for long-term storage. Avoid aqueous buffers unless immediately used.

Q. [Advanced] How does the Boc group influence steric hindrance in peptide coupling reactions?

Methodological Answer:

- Steric Effects : The tert-butyl group increases steric bulk at the α-position, slowing coupling kinetics.

- Mitigation : Use high-efficiency coupling agents (e.g., HATU) and elevated temperatures (40–50°C) to overcome hindrance .

Q. [Methodological] How can researchers resolve contradictory data on Boc-deprotection efficiency across studies?

Methodological Answer:

- Troubleshooting Framework :

- Variable Analysis : Compare solvent purity (anhydrous vs. wet DCM), TFA concentration, and reaction time .

- Validation : Use LC-MS to quantify deprotection yield and identify byproducts (e.g., tert-butyl cation adducts).

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHIBCOGEUVKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。